molecular formula C21H18ClNO5 B2556717 N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide CAS No. 950427-48-2

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No. B2556717
CAS RN: 950427-48-2
M. Wt: 399.83
InChI Key: ZJDFAKALTYFGDK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an acetyl group, a methoxy group, a chloro group, a benzoxepine ring, and a carboxamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the acetyl group might undergo nucleophilic acyl substitution, while the benzoxepine ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, it might have certain solubility characteristics due to the presence of polar functional groups .

Scientific Research Applications

Synthetic Chemistry Applications

Novel Synthetic Pathways : The research by Glover et al. (1984) discusses N-alkoxy-N-acylnitrenium ions as intermediates in intramolecular aromatic substitution, highlighting novel formation pathways for related benzoxazine and benzoxazepine derivatives. This study suggests potential synthetic routes involving N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide, offering insights into the compound's chemical reactivity and utility in creating complex molecular structures (Glover, Goosen, Mccleland, & Schoonraad, 1984).

Practical Synthesis for Pharmacological Agents : Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of related benzoxepine compounds in pharmaceutical synthesis. Although the specific compound this compound is not directly mentioned, the methodologies could be applicable for its synthesis or modification (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Pharmacological Applications

Analgesic and Anti-inflammatory Agents : Abu‐Hashem et al. (2020) explored novel heterocyclic compounds derived from visnaginone and khellinone for their analgesic and anti-inflammatory properties. The research indicates a broader application of complex benzoxepine derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities : Yang et al. (2015) identified a new benzamide from endophytic Streptomyces sp. with significant antimicrobial activities. While this study does not directly involve this compound, it underscores the potential of related compounds in antimicrobial research (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity. Additionally, if it has biological activity, it could be studied for potential medicinal applications .

properties

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-12(24)13-4-5-18(26-2)17(10-13)23-21(25)14-6-7-28-20-15(8-14)9-16(22)11-19(20)27-3/h4-11H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDFAKALTYFGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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